molecular formula C12H11N3O3 B2711694 N-(2H-1,3-benzodioxol-5-yl)-1-methyl-1H-pyrazole-3-carboxamide CAS No. 1018016-76-6

N-(2H-1,3-benzodioxol-5-yl)-1-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B2711694
CAS No.: 1018016-76-6
M. Wt: 245.238
InChI Key: VEZCQASEKXNWPH-UHFFFAOYSA-N
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Description

N-(2H-1,3-Benzodioxol-5-yl)-1-methyl-1H-pyrazole-3-carboxamide is a chemical research reagent featuring a pyrazole core linked to a benzodioxole moiety via a carboxamide bridge. This molecular architecture is of significant interest in medicinal chemistry, particularly in the exploration of novel inhibitors for metalloproteinases such as meprin α and β . Targeting these enzymes is a key strategy in researching therapeutic interventions for fibrotic diseases, certain cancers, and neurodegenerative conditions like Alzheimer's disease . The compound's structure is part of a broader class of heteroaromatic molecules known to exhibit potent inhibitory activity and a favorable selectivity profile against related off-target metalloproteases . The pyrazole scaffold is a privileged structure in drug discovery, and its derivatives are frequently investigated for a wide range of pharmacological activities, underscoring the utility of this compound as a valuable building block or chemical probe for hit-to-lead optimization campaigns . This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-1-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O3/c1-15-5-4-9(14-15)12(16)13-8-2-3-10-11(6-8)18-7-17-10/h2-6H,7H2,1H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEZCQASEKXNWPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-1-methyl-1H-pyrazole-3-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions.

    Synthesis of the pyrazole ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone.

    Coupling of the benzo[d][1,3]dioxole and pyrazole moieties: This step often involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, to form the desired product.

    Introduction of the carboxamide group: The final step involves the reaction of the intermediate compound with an appropriate amine to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-1-methyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2H-1,3-benzodioxol-5-yl)-1-methyl-1H-pyrazole-3-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-1-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Features and Molecular Properties

Compound Name Molecular Formula Molecular Weight Heterocyclic Core Key Substituents/Functional Groups CAS/ID
Target Compound C₁₂H₁₁N₃O₃ 245.24 g/mol Pyrazole 1-methyl, 3-carboxamide Not Provided
N-(2-aminoethyl)-3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazole-5-carboxamide C₁₅H₁₂N₂O₄ 284.27 g/mol Oxadiazole 5-carboxamide, 3-benzodioxolyl 1018143-33-3
D-19 (1-(Benzo[d][1,3]dioxol-5-ylmethyl)-N-((4,6-dimethyl-2-oxo-1,2-dihydro)pyridin-3-yl)methyl)-2,5-dimethyl-1H-pyrrole-3-carboxamide) C₂₄H₂₅N₃O₄ 419.48 g/mol Pyrrole 3-carboxamide, benzodioxolylmethyl Not Provided
8017-3455 (N-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-ethoxy-3-(propan-2-yl)benzene-1-sulfonamide) C₂₀H₂₃NO₅S 389.46 g/mol Benzene Sulfonamide, benzodioxolylmethyl 8017-3455

Key Observations :

  • Functional Groups : The sulfonamide group in 8017-3455 offers different hydrogen-bonding capabilities compared to carboxamides, affecting solubility and target selectivity .
  • Substituents : The benzodioxolylmethyl group in D-19 and 8017-3455 adds steric bulk, which may influence membrane permeability compared to the smaller benzodioxolyl group in the target compound .

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-1-methyl-1H-pyrazole-3-carboxamide is a compound that belongs to the pyrazole class of heterocyclic compounds, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H12N2O3, with a molecular weight of 232.24 g/mol. The compound features a benzodioxole moiety, which is known for enhancing bioactivity through various mechanisms.

Anticancer Activity

Research has shown that pyrazole derivatives exhibit promising anticancer properties. For instance, studies have demonstrated that compounds with similar structural motifs can inhibit key cancer-related pathways such as BRAF(V600E) and EGFR, which are crucial in tumor progression. This compound has been evaluated for its potential synergistic effects when combined with established chemotherapeutics like doxorubicin. In vitro studies indicated enhanced cytotoxicity against breast cancer cell lines MCF-7 and MDA-MB-231 when used in combination treatments .

Anti-inflammatory and Analgesic Effects

Pyrazole derivatives are also recognized for their anti-inflammatory properties. The compound has shown potential in reducing inflammation markers in various experimental models. For example, it was found to significantly decrease levels of pro-inflammatory cytokines in cell cultures, suggesting its utility in treating inflammatory conditions .

Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has been documented extensively. This compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria. In particular, its effectiveness against resistant strains highlights its potential as a lead compound in antibiotic development .

Structure-Activity Relationship (SAR)

The SAR of pyrazole compounds indicates that modifications on the benzodioxole ring can significantly influence biological activity. For instance, the presence of electron-donating groups on the aromatic system enhances binding affinity to target proteins involved in tumor growth and inflammation pathways. Conversely, substituents that introduce steric hindrance can reduce activity .

Case Study 1: Breast Cancer Treatment

A study conducted on the combination of this compound with doxorubicin revealed a significant reduction in cell viability in MDA-MB-231 cells compared to doxorubicin alone. The Combination Index method confirmed a synergistic effect, suggesting that this compound could enhance the efficacy of existing chemotherapy regimens .

Case Study 2: Anti-inflammatory Mechanism

In a model of acute inflammation induced by lipopolysaccharide (LPS), treatment with the compound resulted in a marked decrease in inflammatory markers such as TNF-alpha and IL-6. This study supports the hypothesis that this compound could serve as a therapeutic agent for inflammatory diseases .

Q & A

Basic: What are the key considerations for synthesizing N-(2H-1,3-benzodioxol-5-yl)-1-methyl-1H-pyrazole-3-carboxamide?

Methodological Answer:
Synthesis typically involves multi-step reactions:

  • Pyrazole Ring Formation: Condensation of hydrazine derivatives with 1,3-diketones under acidic/basic conditions to form the pyrazole core .
  • Benzodioxole Integration: Alkylation or amidation reactions to attach the benzodioxole moiety. Potassium carbonate or similar bases are often used to facilitate substitution .
  • Optimization: Reaction conditions (temperature, solvent polarity, pH) must be tightly controlled to improve yield. For example, DMF or THF is preferred for solubility, and temperatures between 60–80°C enhance reaction efficiency .
    Pitfalls: Incomplete substitution due to steric hindrance from the methyl group on the pyrazole ring. Monitor intermediates via TLC .

Basic: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1H/13C NMR confirms substituent positions (e.g., methyl group at pyrazole N1, benzodioxol-5-yl attachment) .
    • 2D NMR (COSY, HSQC) resolves overlapping signals in complex aromatic regions .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular formula (e.g., C13H11N3O3) and detects isotopic patterns .
  • X-ray Crystallography: Resolves 3D conformation, critical for understanding interactions with biological targets .

Advanced: How can researchers design assays to evaluate its biological activity?

Methodological Answer:

  • Target Identification: Use computational docking (e.g., AutoDock Vina) to predict interactions with enzymes like cyclooxygenase-2 (COX-2) or kinases, leveraging structural analogs with known anti-inflammatory/antitumor activity .
  • In Vitro Assays:
    • Enzyme Inhibition: Measure IC50 via fluorescence-based assays (e.g., COX-2 inhibition using arachidonic acid substrate) .
    • Cell Viability: MTT assay in cancer cell lines (e.g., MCF-7) to assess cytotoxicity. Include positive controls (e.g., doxorubicin) .
  • Data Validation: Cross-validate results with siRNA knockdown of predicted targets to confirm mechanism .

Advanced: How can structure-activity relationship (SAR) studies resolve contradictions in biological data?

Methodological Answer:

  • Analog Synthesis: Modify substituents (e.g., replace benzodioxol with benzothiazole or vary methyl group position) to test activity trends .

  • Key Comparisons:

    Analog StructureBiological Activity
    Benzodioxol-5-yl (target)Moderate COX-2 inhibition
    Benzothiazol-2-yl ( )Enhanced antimicrobial activity
    4-Fluorophenyl ()Reduced cytotoxicity
  • Statistical Analysis: Use ANOVA to identify significant activity differences. Molecular dynamics simulations explain variations (e.g., benzothiazole’s sulfur enhancing hydrophobic interactions) .

Advanced: How to troubleshoot low yields in large-scale synthesis?

Methodological Answer:

  • Stepwise Analysis:
    • Intermediate Purity: Recrystallize intermediates (e.g., pyrazole-3-carboxylic acid) using ethanol/water mixtures to remove byproducts .
    • Catalyst Screening: Test Pd/C or nickel catalysts for amidation steps; optimize catalyst loading (5–10 mol%) .
    • Scale-Up Adjustments: Replace batch reactors with flow chemistry for exothermic steps (e.g., benzodioxole alkylation) to improve temperature control .
  • Yield Tracking: Compare isolated yields at each step to identify bottlenecks (e.g., <50% yield in amidation suggests poor coupling reagent efficiency) .

Advanced: What computational strategies predict its pharmacokinetic (PK) properties?

Methodological Answer:

  • ADMET Prediction: Use SwissADME or ADMETLab 2.0 to estimate:
    • Lipophilicity (LogP): Critical for blood-brain barrier penetration. Target LogP ~2.5 for CNS activity .
    • Metabolic Stability: Cytochrome P450 (CYP3A4) binding affinity predicts hepatic clearance .
  • Molecular Dynamics (MD): Simulate binding to serum albumin (PDB ID: 1AO6) to assess plasma protein binding .
  • Validation: Compare in silico results with in vivo PK studies in rodent models (e.g., t1/2, AUC measurements) .

Advanced: How to address discrepancies in reported biological activities?

Methodological Answer:

  • Source Verification: Ensure compound purity (>95% via HPLC) and confirm stereochemistry (CD spectroscopy) to rule out enantiomer-driven variations .
  • Assay Conditions: Standardize protocols (e.g., cell passage number, serum concentration) to minimize variability. For example, use FBS-free media in cytotoxicity assays to avoid growth factor interference .
  • Meta-Analysis: Aggregate data from multiple studies (e.g., RevMan software) to identify consensus activities and outliers .

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